molecular formula C25H29N3O4S B2973961 Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate CAS No. 309749-72-2

Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate

Cat. No.: B2973961
CAS No.: 309749-72-2
M. Wt: 467.58
InChI Key: GFKJAGWEJNIULJ-UHFFFAOYSA-N
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Description

Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a quinazolin-4-one derivative characterized by a pentyl substituent at position 3, a benzylcarbamoyl group at position 7, and a thioacetate side chain at position 2. Quinazolin-4-one scaffolds are pharmacologically significant due to their anticancer, antimicrobial, and kinase-inhibitory properties . This compound is synthesized via multistep reactions, including cyclization of anthranilic acid derivatives, thiolation, and alkylation with ethyl chloroacetate .

Properties

IUPAC Name

ethyl 2-[7-(benzylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-5-9-14-28-24(31)20-13-12-19(23(30)26-16-18-10-7-6-8-11-18)15-21(20)27-25(28)33-17-22(29)32-4-2/h6-8,10-13,15H,3-5,9,14,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKJAGWEJNIULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N=C1SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a quinazoline moiety, which has been associated with various pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C25H29N3O4S
  • Molecular Weight : 467.58 g/mol
  • CAS Number : 309749-72-2
  • IUPAC Name : Ethyl 2-[7-(benzylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • Several derivatives of quinazoline compounds have shown promising antimicrobial properties. For instance, studies have demonstrated that quinazoline derivatives can inhibit bacterial growth effectively . this compound may exhibit similar effects due to its structural components.
  • Anticancer Potential :
    • Quinazoline derivatives are known to possess anticancer properties. Research indicates that compounds containing the quinazoline scaffold can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The specific compound under discussion may share these properties given its structural analogies.
  • Enzyme Inhibition :
    • The compound is also hypothesized to act as an enzyme inhibitor. For example, related compounds have been shown to inhibit protein kinases involved in cancer progression . This suggests that this compound could be explored for similar mechanisms.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibition of bacterial strains; potential for developing new antibiotics.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth in vitro.
Enzyme InhibitionPotential inhibitor of protein kinases; may interfere with cancer cell signaling pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

  • Interaction with Cellular Targets : It is likely that the compound interacts with specific cellular targets such as enzymes or receptors involved in disease processes.
  • Induction of Apoptosis : Similar quinazoline derivatives have been shown to trigger apoptotic pathways in cancer cells, suggesting a possible mechanism for this compound's anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences between the target compound and analogs lie in substituent positions and functional groups:

Compound Name Position 3 Substituent Position 7 Substituent Key Functional Groups Molecular Weight (g/mol)* Biological Activity (Reported)
Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Target) Pentyl Benzylcarbamoyl Thioacetate, Carbamate ~455.5 Potential kinase inhibition (inferred)
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3) Phenyl H Thioacetate 340.4 Cytotoxicity (IC50 ~12 µM in MCF-7 cells)
Ethyl 2-((3-aminophenyl)thio)acetate (Derivative 8b) - - Amino, Thioacetate 211.3 Chemosensitizing agent (synergistic with doxorubicin)
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5) Phenyl Thiazolidinone Thioacetamide, Thiazolidinone ~413.5 Anticancer (moderate activity)

*Molecular weights calculated based on structural formulas.

  • Position 7 Modifications : The benzylcarbamoyl group introduces hydrogen-bonding capability absent in Compound 3, which may improve receptor binding .

Physicochemical Properties

  • Lipophilicity : The pentyl chain and benzylcarbamoyl group in the target compound likely elevate logP values compared to phenyl-substituted analogs (e.g., Compound 3, logP ~2.8). This could improve oral bioavailability but reduce aqueous solubility .
  • Stability : Thioacetate esters (as in the target and Compound 3) are prone to hydrolysis, whereas thioacetamide derivatives (Compound 5) exhibit greater stability under physiological conditions .

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